(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
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Overview
Description
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while the trifluoromethoxy group can be introduced using trifluoromethylation reagents.
Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a hydroxyacetic acid derivative.
Industrial Production Methods
Industrial production of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and trifluoromethoxy groups can enhance its binding affinity and selectivity for these targets. The hydroxyacetic acid moiety may also play a role in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(4’-Trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid: Similar structure but lacks the chloro group.
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-acetic acid: Similar structure but lacks the hydroxy group.
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-methoxyacetic acid: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the chloro, trifluoromethoxy, and hydroxyacetic acid moieties in (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H10ClF3O4 |
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Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-[4-chloro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-9-3-6-11(13(20)14(21)22)12(7-9)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
CRJVLHVZYZADCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(C(=O)O)O)OC(F)(F)F |
Origin of Product |
United States |
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